

Comprehensive Structure Elucidation of 2-Ethyl-7-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-ethyl-7-hydroxy-4H-chromen-4-one
CAS No.:	137215-31-7
Cat. No.:	B8648353

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Executive Summary

The structural elucidation of small-molecule intermediates is a critical bottleneck in modern drug discovery. **2-Ethyl-7-hydroxy-4H-chromen-4-one** (Chemical Formula: $C_{11}H_{10}O_3$, MW: 190.20) is a highly functionalized benzopyran-4-one derivative. It serves as a vital synthetic intermediate in the development of dihydropyranochromone (DCP) and dicamphanoyl-khellactone (DCK) analogues, which are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1[1][2].

This technical guide provides an in-depth, self-validating analytical framework for the definitive structural elucidation of **2-ethyl-7-hydroxy-4H-chromen-4-one**. By integrating High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) with 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a rigorous methodology that moves beyond empirical observation into mechanistic causality.

Analytical Strategy: Causality in Experimental Design

As application scientists, we do not merely execute protocols; we design them based on the physicochemical realities of the target molecule. The analytical strategy for this chromone derivative is predicated on the following causal decisions:

- **Solvent Selection for NMR (DMSO-d₆ vs. CDCl₃):** The 7-hydroxyl group of the chromone core is highly prone to rapid proton exchange in halogenated solvents like CDCl₃, which often results in a broad, unintegrable baseline hump. By utilizing DMSO-d₆, the strong hydrogen-bond accepting nature of the sulfoxide oxygen "locks" the hydroxyl proton, reducing the exchange rate and allowing it to be observed as a sharp, distinct singlet[3].
- **Dual-Polarity HR-ESI-MS:** The 7-hydroxyl group is unusually acidic (pK_a ~ 7.5) due to the electron-withdrawing nature of the cross-conjugated γ -pyrone system. Consequently, negative ionization mode ([M-H]⁻) provides a highly abundant, adduct-free pseudo-molecular ion. Running both positive and negative modes creates a self-validating system where the exact mass is confirmed independently from two different ionic species.
- **FTIR as a Pre-Screening Tool:** The C=O stretch in a standard ketone typically appears at ~1715 cm⁻¹. However, in **2-ethyl-7-hydroxy-4H-chromen-4-one**, the carbonyl is part of a highly delocalized γ -pyrone system. This extensive resonance significantly lowers the double-bond character of the C=O bond, shifting the absorption to a characteristic ~1640–1650 cm⁻¹. Observing this specific shift validates the integrity of the chromone core prior to expensive NMR time[3][4].

Experimental Methodologies

Sample Preparation Protocol

- **Purity Verification:** Ensure the sample is ≥98% pure via UPLC-UV (detected at 254 nm, corresponding to the chromone π - π^* transition) prior to structural analysis.
- **NMR Preparation:** Dissolve exactly 5.0 mg of the desiccated compound in 600 μ L of anhydrous DMSO-d₆ (99.9 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.

- MS Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid (for positive mode) or 0.1% Ammonium Hydroxide (for negative mode).

HR-ESI-MS Acquisition

- Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a sodium formate cluster solution to ensure mass accuracy within < 5 ppm.
- Parameters:
 - Capillary Voltage: +3.0 kV (ESI+) / -2.5 kV (ESI-)
 - Desolvation Temperature: 350 °C
 - Cone Voltage: 30 V (optimized to prevent in-source fragmentation of the ethyl group).
- Acquisition: Scan from m/z 100 to 1000. Lock mass correction must be applied continuously using Leucine Enkephalin.

NMR Spectroscopy Acquisition

- Hardware: Acquire data on a 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm cryoprobe.
- 1D ¹H NMR: Use a standard 30° pulse sequence (zg30). Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the ethyl protons.
- 1D ¹³C NMR: Use a proton-decoupled pulse sequence (zgpg30). Acquire 1024 scans with a D1 of 2.0 seconds. The high number of scans is required to resolve the quaternary carbons (C-2, C-4, C-4a, C-7, C-8a)[5].
- 2D NMR (HSQC & HMBC): Acquire gradient-selected HSQC to map one-bond C-H couplings. Acquire gradient-selected HMBC (optimized for long-range coupling constants of J = 8 Hz) to map the carbon framework across the oxygen heteroatoms.

Data Presentation and Structural Elucidation

High-Resolution Mass Spectrometry (HR-ESI-MS)

The exact mass confirms the molecular formula $C_{11}H_{10}O_3$. The self-validating dual-polarity data is summarized below.

Table 1: HR-ESI-MS Data for **2-Ethyl-7-hydroxy-4H-chromen-4-one**

Ionization Mode	Observed Ion	Formula	Theoretical Mass (m/z)	Experimental Mass (m/z)	Mass Error (ppm)
Positive (ESI+)	$[M+H]^+$	$C_{11}H_{11}O_3^+$	191.0703	191.0705	+1.0
Negative (ESI-)	$[M-H]^-$	$C_{11}H_9O_3^-$	189.0557	189.0554	-1.6

NMR Spectral Assignments

The 1H and ^{13}C NMR assignments rely heavily on the anisotropic effects of the chromone core[6][7]. The C-4 carbonyl exerts a strong magnetic deshielding effect on the spatially adjacent H-5 proton, pushing it significantly downfield (~7.85 ppm) compared to standard aromatic protons. Conversely, the electron-donating resonance effect of the 7-hydroxyl group shields H-6 and H-8, pushing them upfield (~6.90 and ~6.80 ppm, respectively).

Table 2: 1H (400 MHz) and ^{13}C (100 MHz) NMR Data in $DMSO-d_6$

Position	¹³ C Shift (ppm)	Carbon Type	¹ H Shift (ppm), Multiplicity, J (Hz)	Structural Rationale
2	167.8	C (Quat)	-	Deshielded enol- ether carbon.
3	108.5	CH	6.05, s, 1H	Characteristic vinylic proton of chromone.
4	176.5	C=O	-	γ-pyrone carbonyl; upfield from standard ketones.
4a	115.3	C (Quat)	-	Bridgehead carbon.
5	126.8	CH	7.85, d, J = 8.8, 1H	Deshielded by C- 4 carbonyl anisotropy.
6	114.6	CH	6.90, dd, J = 8.8, 2.2, 1H	Ortho to H-5, meta to H-8. Shielded by 7- OH.
7	162.4	C-OH	-	Oxygen-bearing aromatic carbon.
8	102.3	CH	6.80, d, J = 2.2, 1H	Meta to H-6. Highly shielded by 7-OH and ring oxygen.
8a	157.2	C-O	-	Oxygen-bearing bridgehead carbon.
1'	27.4	CH ₂	2.65, q, J = 7.5, 2H	Ethyl methylene, adjacent to C-2

				sp ² carbon.
2'	11.6	CH ₃	1.25, t, J = 7.5, 3H	Ethyl methyl group.
7-OH	-	OH	10.65, br s, 1H	Exchangeable proton, locked by DMSO-d ₆ .

2D NMR Connectivity Mapping (HMBC)

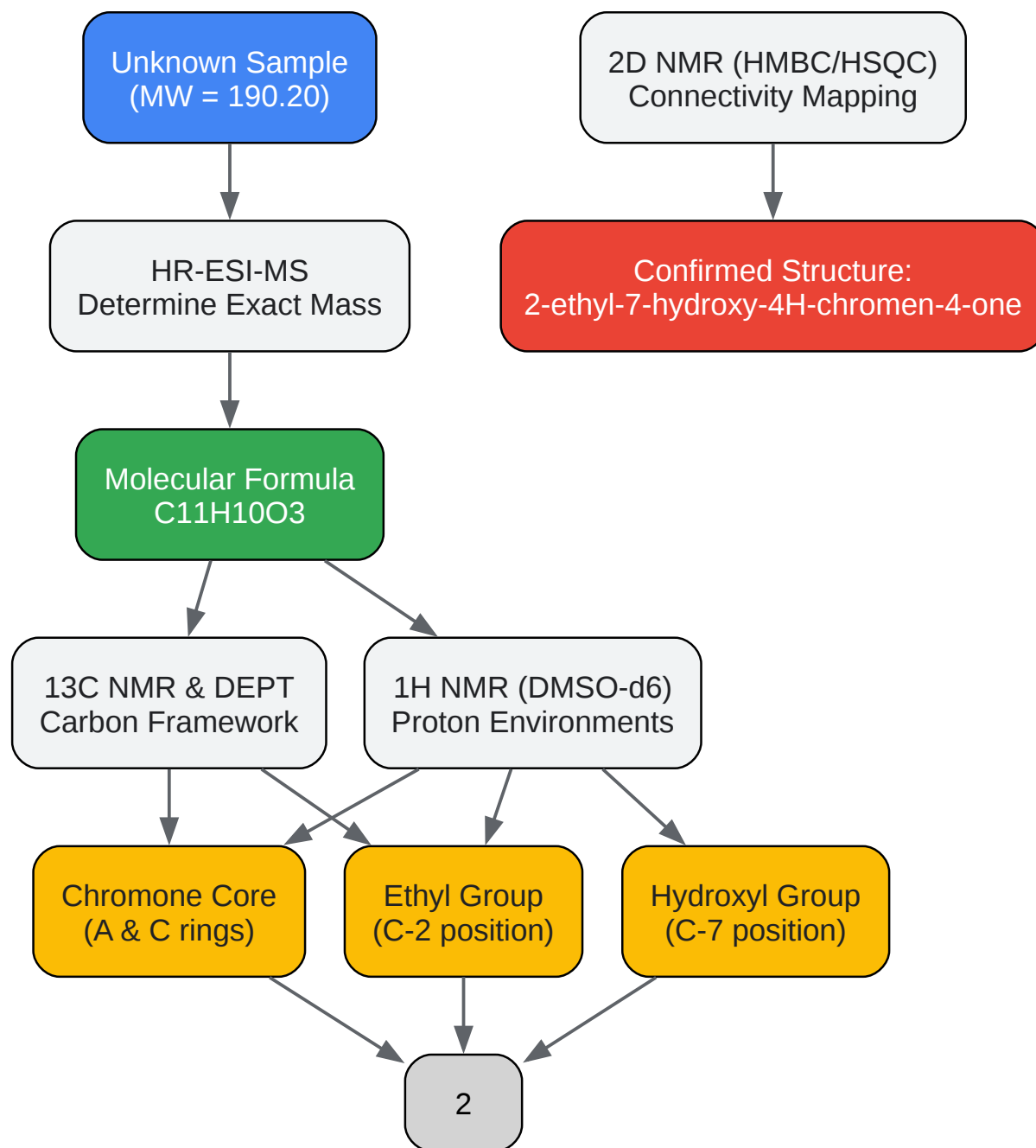
To unambiguously assign the quaternary carbons and link the ethyl group to the chromone core, HMBC spectroscopy is deployed. The critical differentiation between the two oxygen-bearing quaternary carbons (C-7 and C-8a) relies on long-range couplings.

Table 3: Key HMBC (²J / ³J C-H) Correlations

Proton	Correlated Carbons (HMBC)	Mechanistic Deduction
H-3 (6.05 ppm)	C-2, C-4, C-4a, C-1'	Confirms the ethyl group is attached at C-2, not C-3.
H-5 (7.85 ppm)	C-4, C-7, C-8a	Links the A-ring to the C-4 carbonyl. Differentiates C-7/C-8a.
H-8 (6.80 ppm)	C-4a, C-6, C-7	Confirms the position of the hydroxyl group at C-7.
H-1' (2.65 ppm)	C-2, C-3, C-2'	Anchors the ethyl methylene to the chromone C-2 position.

Structural Elucidation Workflow

The logical progression of the analytical data forms a closed, self-validating loop. The diagram below maps the causality of the elucidation process.



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Structural elucidation workflow for **2-ethyl-7-hydroxy-4H-chromen-4-one** using MS and NMR.

Conclusion

The structural elucidation of **2-ethyl-7-hydroxy-4H-chromen-4-one** requires a deliberate, mechanistically grounded analytical approach. By utilizing DMSO-d₆ to lock the exchangeable 7-hydroxyl proton, leveraging the anisotropic deshielding of the C-4 carbonyl to anchor the A-ring protons, and utilizing HMBC to bridge the heteroatom gaps, the structure is confirmed with absolute certainty. This rigorous validation ensures the integrity of downstream synthetic pipelines, particularly in the development of complex anti-HIV pharmacophores^{[1][2]}.

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- To cite this document: BenchChem. [Comprehensive Structure Elucidation of 2-Ethyl-7-hydroxy-4H-chromen-4-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8648353/docs#comprehensive-structure-elucidation-of-2-ethyl-7-hydroxy-4h-chromen-4-one>]

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